![molecular formula C16H15F3O2S B14649602 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene CAS No. 52208-99-8](/img/structure/B14649602.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoromethanesulfonyl groups attached to a propane-1,2-diyl backbone, which is further connected to two benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene typically involves the reaction of 1,2-dibromo-1,1’-dibenzene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparaison Avec Des Composés Similaires
- 1,1’-[2-(Methanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Ethanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Butanesulfonyl)propane-1,2-diyl]dibenzene
Comparison: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct electronic and steric properties compared to other sulfonyl derivatives. These properties enhance its reactivity and stability, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
52208-99-8 |
|---|---|
Formule moléculaire |
C16H15F3O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[2-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-15(14-10-6-3-7-11-14,22(20,21)16(17,18)19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clé InChI |
WNGMDQSXRITXJO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
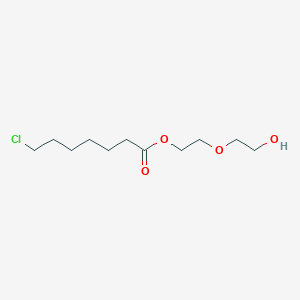
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
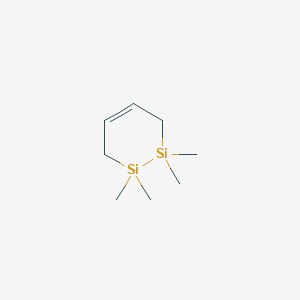
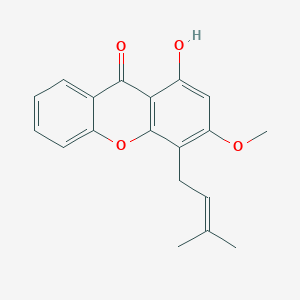
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
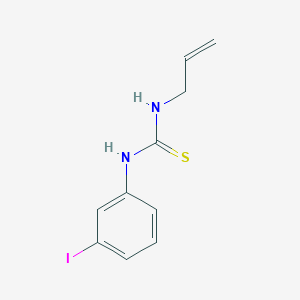
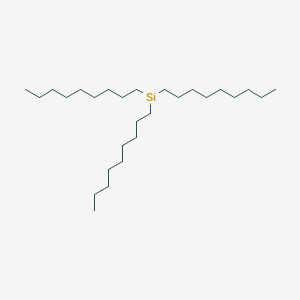

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
